インダノファン

概要

説明

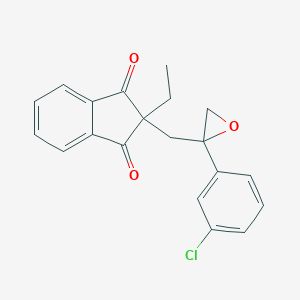

Indanofan is a member of indanones.

科学的研究の応用

水稲栽培における除草剤

インダノファンは、水稲栽培における除草剤として使用されています . 1999年から日本で登録されており、スルホニル尿素系除草剤との併用が認められています . インダノファンは、一年生雑草に対して高い効果を示し、移植水稲に薬害を起こしません .

エキノクロア属雑草の防除

インダノファンは、エキノクロア・オリージコラとエキノクロア・クルス・ガリーに対して、0.15 kg a.i./haの用量で、発芽前〜3.0葉期まで優れた効果を発揮します . これらの種は水田でよく見られる雑草であり、それらを防除することは作物の収量維持に不可欠です。

芝生の管理

インダノファンは、水稲栽培に加えて、芝生の管理にも使用されています . 芝生に害を与えることなく雑草を抑制する能力は、健康で美観的に優れた芝生を維持するための効果的なツールとなっています。

双子葉雑草の防除

インダノファンは、エラチン・トリアンドラやリンデルニア・ピクシダリアなどの双子葉雑草の発芽を阻害することが判明しています . これにより、イネ科雑草だけでなく、広葉雑草に対してもその用途が拡大します。

植物成長の阻害

インダノファンの作用部位は、植物の成長における伸長段階であることが示されています . これは、農業分野だけでなく、さまざまな場所で不要な植物の成長を抑制するために使用できる可能性があることを意味します。

新規農薬の開発

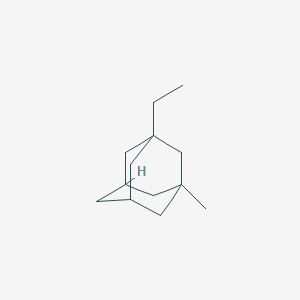

インダノファンのユニークな化学構造は、インダン-1,3-ジオンと2-フェニル置換オキシラン部分構造がメチレン炭素原子で架橋された構造であり、新規農薬開発の候補となり得ます . 研究者は、その構造と作用機序を研究し、改善された特性を持つ新しい化合物を設計することができます。

Safety and Hazards

作用機序

Target of Action

Indanofan, a synthetic herbicide, primarily targets the elongase enzyme involved in the de novo biosynthesis of very-long-chain fatty acids (VLCFAs) . This enzyme plays a crucial role in the growth and development of both plants and insects .

Mode of Action

Indanofan and its analogs act as inhibitors of the elongase enzyme . The compound’s interaction with its target results in the inhibition of the elongation of stearoyl- or arachidoyl-CoA by malonyl-CoA .

Biochemical Pathways

The primary biochemical pathway affected by indanofan is the biosynthesis of VLCFAs . By inhibiting the elongase enzyme, indanofan disrupts the formation of VLCFAs, which are essential components of cellular membranes and play a crucial role in various cellular functions .

Pharmacokinetics

It is known that the compound exhibits strong herbicidal activity, suggesting effective absorption and distribution within the target organisms .

Result of Action

The inhibition of VLCFA biosynthesis by indanofan leads to significant molecular and cellular effects. It disrupts normal cellular functions, leading to the death of target organisms . Indanofan has shown high efficacy against annual weeds and certain grasses, including Echinochloa oryzicola, without causing injury to transplanted rice .

Action Environment

Environmental factors can influence the action, efficacy, and stability of indanofan. It’s worth noting that the extensive use of pesticides like indanofan can lead to environmental pollution and biodiversity loss .

生化学分析

Biochemical Properties

Indanofan interacts with enzymes involved in the biosynthesis of very-long-chain fatty acids (VLCFAs) . It inhibits the elongation of stearoyl- or arachidoyl-CoA by malonyl-CoA in leek microsomes .

Cellular Effects

The effects of Indanofan on cells are primarily related to its inhibition of VLCFA formation . This inhibition can affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, Indanofan acts as an inhibitor of the elongase enzyme involved in de novo biosynthesis of VLCFAs . The precise mode of interaction of Indanofan at the molecular level is not completely clarified .

Temporal Effects in Laboratory Settings

It has been observed to strongly inhibit the germination of certain grass weeds .

Metabolic Pathways

Indanofan is involved in the metabolic pathway of VLCFA biosynthesis . It interacts with the elongase enzyme in this pathway .

特性

IUPAC Name |

2-[[2-(3-chlorophenyl)oxiran-2-yl]methyl]-2-ethylindene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClO3/c1-2-19(17(22)15-8-3-4-9-16(15)18(19)23)11-20(12-24-20)13-6-5-7-14(21)10-13/h3-10H,2,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMAAYIYCDXGUAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)C2=CC=CC=C2C1=O)CC3(CO3)C4=CC(=CC=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1057957 | |

| Record name | Indanofan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133220-30-1 | |

| Record name | Indanofan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133220-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indanofan [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133220301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indanofan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indene-1,3(2H)-dione, 2-[[2-(3-chlorophenyl)-2-oxiranyl]methyl]-2-ethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDANOFAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5WQ384U76 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Indanofan, (RS)-2-[[2-(3-chlorophenyl) oxiranyl] methyl]-3-ethylindan-1,3-dione, is a potent inhibitor of very-long-chain fatty acid (VLCFA) biosynthesis. [, ] It acts by competitively inhibiting the elongase enzyme responsible for the elongation of fatty acid chains beyond C18. [, ] This disruption of VLCFA synthesis has detrimental effects on cell membrane formation, wax production, and various signaling pathways, ultimately leading to the death of susceptible plants. [, ]

A: Indanofan is characterized by its unique structure, featuring both indan-1,3-dione and 2-phenyl substituted oxirane moieties bridged by a methylene carbon atom. [, ]

A: Research highlights the importance of specific structural features for Indanofan's herbicidal activity. The presence of a chlorine substituent on the benzene ring and the oxirane group are crucial for strong inhibition of VLCFA formation. [] Notably, the S-enantiomer of Indanofan exhibits significantly higher inhibitory activity (2-3 times) compared to the racemate, while the R-enantiomer shows almost no inhibition. [] This suggests that the S-enantiomer is primarily responsible for the herbicidal effect and that chirality plays a vital role in its activity. [, ] Replacing the oxirane group with a methylene group resulted in decreased activity in cell-free assays, but greenhouse tests showed efficacy at high concentrations, suggesting potential involvement of additional inhibitory mechanisms. []

A: While specific information on stability under various conditions is limited in the provided abstracts, Indanofan's successful commercialization as a herbicide indicates its adequate stability for formulation and application. [, ] Formulation strategies are likely employed to further enhance its stability, solubility, and bioavailability in agricultural settings.

A: While specific cases of Indanofan resistance are not mentioned in the provided abstracts, research indicates that certain weed species, such as Blyxa aubertii and Chara braunii, exhibit resistance to sulfonylurea herbicides but are effectively controlled by Indanofan. [] This suggests that Indanofan might offer a valuable alternative for managing weeds resistant to other herbicide classes.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[b]thiophene-2-carboxylic acid](/img/structure/B160401.png)

![(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B160403.png)

![1-[(2S)-2-[(1R)-1-Hydroxypropyl]oxiran-2-YL]ethanone](/img/structure/B160408.png)